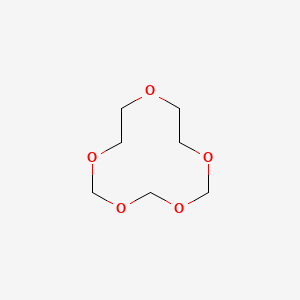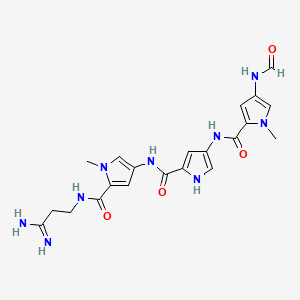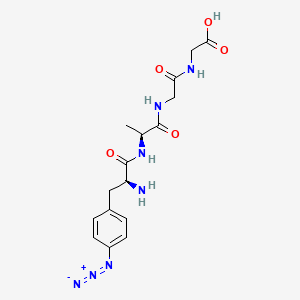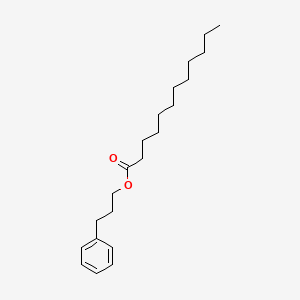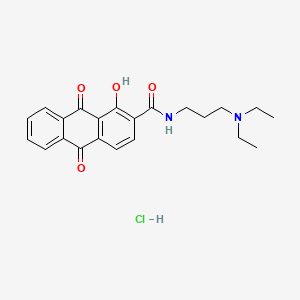
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound with a unique structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a carboxamide group attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the carboxamide group.
Amidation Reaction: Anthracene is first converted to 2-anthracenecarboxylic acid. This is achieved through oxidation reactions using reagents such as potassium permanganate.
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with an amine, specifically N-(3-(diethylamino)propyl)amine, under appropriate conditions.
Hydroxylation and Oxidation: The resulting amide undergoes hydroxylation and oxidation to form the final compound, 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anthracenecarboxamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride
- 2-Anthracenecarboxylic acid
Uniqueness
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its diethylamino group, in particular, differentiates it from similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
81086-00-2 |
|---|---|
Fórmula molecular |
C22H25ClN2O4 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-1-hydroxy-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O4.ClH/c1-3-24(4-2)13-7-12-23-22(28)17-11-10-16-18(21(17)27)20(26)15-9-6-5-8-14(15)19(16)25;/h5-6,8-11,27H,3-4,7,12-13H2,1-2H3,(H,23,28);1H |
Clave InChI |
HOXGZYAQCNMXOO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


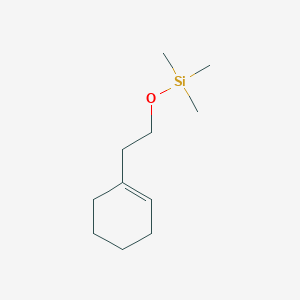
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
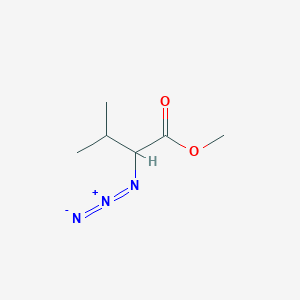
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
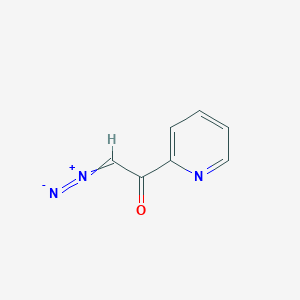

![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
